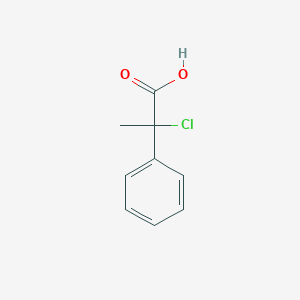

2-Chloro-2-phenylpropanoic acid

Description

Contextualizing Alpha-Halo-Alpha-Arylpropanoic Acids within Modern Organic Synthesis

Alpha-halo-alpha-arylpropanoic acids, the chemical class to which 2-chloro-2-phenylpropanoic acid belongs, are versatile intermediates in organic synthesis. The presence of a halogen atom at the alpha position significantly influences the reactivity of the carboxylic acid, rendering the alpha-carbon susceptible to nucleophilic attack. This enhanced reactivity allows for a variety of chemical transformations, making these compounds valuable building blocks for more complex molecules. fiveable.me

The synthesis of α-halo acids is a key process that modifies the reactivity of carboxylic acids, enabling further chemical reactions. fiveable.me These compounds can participate in numerous nucleophilic substitution reactions, highlighting their importance as intermediates in the creation of new organic compounds. fiveable.mewikipedia.org The halogen's electronegativity increases the acidity of the carboxylic acid, making it more prone to nucleophilic substitution. fiveable.me

One of the well-established methods for preparing α-halo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of carboxylic acids with an α-hydrogen in the presence of phosphorus tribromide. chemistrysteps.com While this method is effective for bromination, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) and thionyl chloride. chemistrysteps.com Another synthetic route involves the diazotization of amino acids in the presence of a halide, which can produce chiral 2-chloro carboxylic acids. wikipedia.orgwikipedia.org

The reactivity of α-halo acids and their esters is demonstrated in reactions like the Darzens reaction, where they react with ketones or aldehydes to form α,β-epoxy esters. wikipedia.org They can also be reduced to α-halo alcohols, which can then be converted to α-epoxides. wikipedia.org These reactions underscore the synthetic utility of this class of compounds in constructing diverse molecular architectures.

Overview of Scholarly Investigations Pertaining to Substituted Phenylpropanoic Acid Derivatives

Scholarly research has extensively explored substituted phenylpropanoic acid derivatives due to their wide-ranging chemical and biological significance. orientjchem.org Phenylpropanoic acids are characterized by a benzene (B151609) ring attached to a propanoic acid backbone. iarc.fr This core structure has been the subject of numerous modifications to investigate structure-activity relationships. nih.govnih.gov

A significant area of investigation involves the synthesis and evaluation of phenylpropanoic acid derivatives with various substituents on the phenyl ring and at the alpha position of the propanoic acid chain. acs.orgresearchgate.net For instance, the introduction of different alkyl groups at the α-position has been shown to influence the compound's activity. acs.org Studies have indicated that the nature and stereochemistry of the substituent at the α-position, among other structural factors, are crucial in determining the properties of these derivatives. nih.govresearchgate.net

Research has also focused on the synthesis of novel 2-phenylpropionic acid derivatives with the aim of creating compounds with dual functionalities. nih.gov For example, derivatives have been synthesized to act as dual inhibitors of cyclooxygenase (COX) enzymes and as antibacterial agents. nih.gov

The chemical properties and potential applications of these derivatives are a central theme in many studies. For example, 2-phenylpropionic acid, also known as hydratropic acid, has been identified as a metabolite of the volatile hydrocarbon alpha-methylstyrene. nih.gov The synthesis of various phenylpropanoic acid derivatives often involves multi-step processes, starting from commercially available materials. google.com The development of efficient synthetic routes is a continuous effort in the field. google.com

The following table provides a summary of key data for this compound:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C9H9ClO2 | PubChem nih.gov |

| Molecular Weight | 184.62 g/mol | PubChem nih.gov |

| CAS Number | 17325-55-2 | PubChem nih.gov |

| Canonical SMILES | CC(C1=CC=CC=C1)(C(=O)O)Cl | PubChem nih.gov |

| InChI Key | QYDWVWHHWQRBEA-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H9ClO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12) |

InChI Key |

QYDWVWHHWQRBEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for Alpha Chloro Alpha Arylpropanoic Acids

Asymmetric Synthetic Approaches to Chiral Alpha-Halo-Alpha-Arylpropanoic Acids

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials, avoiding the need for resolving a racemic mixture.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.com This strategy involves attaching a chiral auxiliary to a prochiral α-arylpropanoic acid derivative, followed by a diastereoselective halogenation step. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-chloro-α-arylpropanoic acid.

A widely used class of chiral auxiliaries is the oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org For instance, an acylated oxazolidinone can be deprotonated to form a Z-enolate, which then undergoes a diastereoselective reaction. wikipedia.orgresearchgate.net The stereochemical course of the reaction is dictated by the chiral auxiliary, which shields one face of the enolate, directing the electrophile to the opposite face. blogspot.com

Another effective class of chiral auxiliaries includes pseudoephedrine and pseudoephenamine. wikipedia.org When reacted with a carboxylic acid, they form an amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine backbone. wikipedia.org The auxiliary can then be cleaved to provide the desired chiral acid.

The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. Factors such as the steric bulk of the auxiliary and the nature of the Lewis acid used to generate the enolate can significantly influence the stereochemical outcome. blogspot.com

Catalytic enantioselective methods offer a more atom-economical approach to chiral α-halo-α-arylpropanoic acids. These methods utilize a chiral catalyst to control the stereochemistry of the halogenation reaction.

One notable example is the use of chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, for the asymmetric α-halogenation of isoxazolidin-5-ones, which serve as precursors to β-amino acids. bohrium.comnih.govjku.at These catalysts create a chiral environment around the substrate, leading to high levels of enantioselectivity in the halogenation step. bohrium.comnih.govjku.at For the α-chlorination of an α-phenyl-substituted substrate, various catalysts and conditions have been screened, with Maruoka's spirocyclic ammonium salt catalysts showing promising results. bohrium.comjku.at

| Catalyst | Conditions | Conversion (%) | Isolated Yield (%) | Enantiomeric Ratio (+/-) | Reference |

|---|---|---|---|---|---|

| Maruoka's Catalyst A1 | N-chlorosuccinimide, Sodium Phenoxide, Toluene | >95 | ~50 | - | bohrium.comjku.at |

| Maruoka's Catalyst A2 | N-chlorosuccinimide, Sodium Phenoxide, Toluene | >95 | - | - | bohrium.comjku.at |

Kinetic Resolution Methodologies in the Preparation of Optically Active Alpha-Halo-Alpha-Arylpropanoic Acids

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org

Chemical kinetic resolution often involves the use of a chiral acyl-transfer catalyst. For example, the kinetic resolution of racemic α-arylalkanoic acids can be achieved through asymmetric esterification using a chiral catalyst, an achiral alcohol, and a coupling agent. elsevierpure.com (+)-Benzotetramisole (BTM) has been used as a chiral acyl-transfer catalyst in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, employing bis(α-naphthyl)methanol as the achiral nucleophile and pivalic anhydride (B1165640) as the coupling agent. mdpi.comnih.gov This method yields both the optically active carboxylic acid and the corresponding ester with good to high enantiomeric excesses. mdpi.comnih.gov

| Substrate | Catalyst | Achiral Nucleophile | Coupling Agent | Result | Reference |

|---|---|---|---|---|---|

| Racemic 2-aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | bis(α-naphthyl)methanol | Pivalic anhydride | Optically active carboxylic acids and corresponding esters with high enantiomeric excess | mdpi.comnih.gov |

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds due to the high selectivity of enzymes. wikipedia.orgresearchgate.net Lipases are commonly used enzymes for the kinetic resolution of racemic carboxylic acids and their esters. researchgate.netalmacgroup.com

In a typical lipase-catalyzed kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of a racemic ester, leaving the unreacted ester and the hydrolyzed acid in enantioenriched forms. For example, the kinetic resolution of racemic 2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid glucuronide, a metabolite of alminoprofen, showed that the (R)-enantiomer degraded approximately twice as fast as the (S)-enantiomer under physiological conditions. nih.gov

The choice of enzyme, solvent, and acylating agent is crucial for the success of enzymatic kinetic resolution. mdpi.com For instance, in the kinetic resolution of (R,S)-1-phenylethanol, the use of Burkholderia cepacia lipase (B570770) with vinyl acetate (B1210297) in n-heptane containing an ionic liquid resulted in high enantiomeric excess of the product. researchgate.net

| Enzyme | Substrate | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| β-glucuronidase | (2RS)-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid glucuronide | Hydrolysis | (R)-enantiomer degraded ~2x faster than (S)-enantiomer | nih.gov |

| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | High enantiomeric excess of the (S)-acetate product | mdpi.com |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Transesterification | High enantiomeric excess of 1-phenylethyl acetate | researchgate.net |

Mechanistic Considerations in Halogenation and Formation of Alpha-Arylpropanoic Acid Skeletons

The α-halogenation of carbonyl compounds, including carboxylic acids, can proceed through different mechanisms depending on the reaction conditions (acidic or basic). libretexts.orgpressbooks.pub

Under acidic conditions , the reaction proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form the enol. The enol then acts as a nucleophile and attacks the halogen. This mechanism typically results in monohalogenation because the introduced electron-withdrawing halogen destabilizes the formation of a second enol. libretexts.orgpressbooks.pubyoutube.com

The mechanism involves the following steps:

Protonation of the carbonyl oxygen. libretexts.org

Slow, rate-determining formation of the enol. libretexts.org

Nucleophilic attack of the enol on the halogen. libretexts.org

Deprotonation to yield the α-halogenated product. libretexts.org

Under basic conditions , the reaction is promoted by the formation of an enolate ion. libretexts.orgpressbooks.pub A base removes a proton from the α-carbon to form the enolate, which then attacks the halogen. This process is often difficult to stop at monosubstitution because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. libretexts.orgpressbooks.pub This can lead to polyhalogenated products and is exploited in the haloform reaction for methyl ketones. libretexts.orgpressbooks.pubyoutube.com

The mechanism involves:

Formation of the enolate ion. libretexts.org

Nucleophilic attack of the enolate on the halogen. libretexts.org

The formation of the α-arylpropanoic acid skeleton itself can be achieved through various synthetic routes. One common method involves the reaction of a substituted benzene (B151609) with a propylene (B89431) oxide derivative, followed by oxidation. Another approach is the hydroformylation of styrene (B11656) derivatives. A classical laboratory synthesis involves the reaction of styrene with hydrochloric acid to form 2-chloroethylbenzene, followed by cyanation and subsequent hydrolysis to 2-phenylpropionic acid. google.com

Exploration of Electrophilic Addition Mechanisms in Related Systems

The formation of the α-chloro functionality in α-arylpropanoic acids often involves electrophilic addition reactions where an electron-rich species, such as an alkene or an enol, is attacked by an electrophile. lumenlearning.comsavemyexams.com The C=C double bond represents an electron-rich area that is susceptible to attack by positively charged or polarized species. savemyexams.com

The mechanism typically proceeds in two main steps. First, the π electrons of the double bond attack the electrophile, forming a new sigma bond and a carbocation intermediate. libretexts.orgyoutube.com This intermediate is a high-energy species with a positively charged, sp² hybridized carbon. libretexts.org In the second step, a nucleophile attacks the carbocation, forming the final addition product. libretexts.orgyoutube.com In the context of synthesizing α-chloro-α-arylpropanoic acids, related systems often involve styrene derivatives or the enol forms of carboxylic acids. For example, the addition of hydrogen chloride (HCl) to a styrene derivative proceeds via a benzylic carbocation, which is stabilized by the adjacent phenyl ring, leading to the formation of a (1-chloroethyl)benzene (B1265384) derivative. wikipedia.org

A classic and relevant method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This reaction involves treating a carboxylic acid having an α-hydrogen with a halogen (like Cl₂ or Br₂) in the presence of a phosphorus catalyst (e.g., PCl₃). britannica.com The reaction proceeds through the formation of an acyl halide, which is the species that actually undergoes α-halogenation. britannica.com The acyl halide intermediate enolizes, and the resulting enol attacks the halogen in an electrophilic addition-like step to yield the α-halo acyl halide, which can then be hydrolyzed to the final α-halocarboxylic acid. researchgate.net

Modern variations utilize different chlorinating agents. Trichloroisocyanuric acid has been used for the α-chlorination of carboxylic acids, a reaction that is proposed to occur via a Hell-Volhard-Zelinsky type mechanism involving the enol of the corresponding acyl chloride. researchgate.net Another approach involves the use of thionyl chloride (SOCl₂) with a Brønsted acid catalyst for the efficient chlorination of aromatic carboxylic acids. tandfonline.com

Table 1: Electrophilic Chlorination Systems for Carboxylic Acids and Related Precursors

| Chlorinating System | Substrate Type | Key Mechanistic Feature | Ref. |

| Cl₂ / Phosphorus (P) | Carboxylic Acid with α-H | Hell-Volhard-Zelinsky reaction; formation of acyl halide intermediate which then enolizes. | britannica.com |

| Trichloroisocyanuric Acid | Carboxylic Acid | Proposed to follow a Hell-Volhard-Zelinsky type pathway on the acyl chloride. | researchgate.net |

| SOCl₂ / Brønsted Acid | Aromatic Carboxylic Acid | Catalytic method proposed to operate via a dual activation mechanism. | tandfonline.com |

| HCl | Styrene Derivative | Electrophilic addition across the C=C bond via a stable benzylic carbocation. | wikipedia.org |

Computational Insights into Chlorination Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of chemical reactions. These methods allow for the optimization of molecular geometries, the calculation of reaction energies, and the characterization of transient species like transition states. researchgate.net

DFT studies have been employed to understand the chlorination of molecules structurally related to α-arylpropanoic acids. For instance, the chlorination reaction of α-amino acids with phosphorus pentachloride (PCl₅) was investigated using DFT methods. researchgate.net The calculations revealed that the products exist as tight ion pairs featuring N-H···Cl hydrogen bonds, and the stability of these intermediates influences the subsequent reaction course. researchgate.net Although the substrate is an amino acid, this research provides a framework for understanding the chlorination at the alpha position of a carbonyl compound.

In another study, the Brønsted acid-catalyzed chlorination of aromatic carboxylic acids with thionyl chloride was examined. tandfonline.com A dual activation mechanism was proposed based on experimental findings and is supported by the logic of computational analysis, suggesting that the Brønsted acid plays a crucial role in activating the chlorinating agent. tandfonline.com

Furthermore, DFT calculations have shed light on how certain solvents can act as catalysts. Polyfluorinated alcohols were found to catalyze electrophilic chlorination by creating a "complementary charge template" in the transition state, which dramatically lowers the activation energy. researchgate.net This demonstrates how computational models can reveal subtle, non-covalent interactions that govern reaction pathways and catalytic efficiency.

Table 2: Summary of Computational Studies on Related Chlorination Reactions

| Study Focus | Computational Method | Key Finding | Ref. |

| PCl₅-Chlorination of α-Amino Acids | DFT (B3LYP/aug-cc-pVTZ) | Productive reaction pathway involves tight ion-pair intermediates stabilized by hydrogen bonding. | researchgate.net |

| Choline Chloride-Carboxylic Acid Systems | DFT (B3LYP, BLYP) | Characterized strong hydrogen bonding between the chloride ion and the carboxylic acid's hydroxyl group. | researchgate.net |

| Catalysis by Polyfluorinated Alcohols | DFT | The solvent acts as a template, stabilizing the transition state of electrophilic chlorination. | researchgate.net |

Reductive Transformations of the Alpha-Chloro Functionality in 2-Chloro-2-phenylpropanoic Acid

The α-chloro group in this compound is a reactive handle that can be transformed into various other functional groups through reduction. These transformations are valuable for synthesizing a range of derivatives.

One of the most fundamental reductive transformations is dehalogenation, where the chlorine atom is replaced by a hydrogen atom. While specific reagents for this compound are not detailed in the provided context, this is a common transformation in organic synthesis.

The carboxylic acid group itself is difficult to reduce, but powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can convert it into a primary alcohol (R-COOH → R-CH₂OH). britannica.com An aldehyde intermediate is formed during this process but cannot typically be isolated as it is more reactive than the starting carboxylic acid. libretexts.org

A more controlled reduction to an aldehyde can be achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). britannica.comlibretexts.org The resulting acid chloride can then be selectively reduced to an aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is less reactive than LiAlH₄ and allows for the isolation of the aldehyde product. libretexts.org

In related systems, the reductive transformation of an α-chloro functionality has been demonstrated. For example, α-chloroamides have been reduced to the corresponding chiral α-methyl amines using LiAlH₄, showing that the C-Cl bond can be cleaved under these conditions, although in this case, the amide carbonyl is also fully reduced. nih.gov

Table 3: Reductive Transformations of Carboxylic Acids and Related Alpha-Chloro Compounds

| Starting Material | Reagent(s) | Product | Transformation | Ref. |

| Carboxylic Acid | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Aldehyde | Indirect reduction of COOH to CHO | britannica.comlibretexts.org |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol | Reduction of COOH to CH₂OH | britannica.com |

| α-Chloroamide | LiAlH₄ | α-Methyl Amine | Reduction of C-Cl and amide carbonyl | nih.gov |

Stereochemical Aspects and Advanced Chiral Resolution Techniques

Enantiomeric Forms and Stereoisomeric Considerations of 2-Chloro-2-phenylpropanoic Acid

This compound possesses a single stereocenter at the second carbon atom (C2), the alpha carbon, to which the chloro, phenyl, and carboxylic acid groups are attached. This chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Chloro-2-phenylpropanoic acid and (S)-2-Chloro-2-phenylpropanoic acid.

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. They also exhibit different biological activities and interactions with other chiral molecules.

A mixture containing equal amounts of the (R) and (S) enantiomers is called a racemic mixture or racemate. The separation of this mixture into its individual enantiomeric components is a critical process in the synthesis of enantiomerically pure compounds. wikipedia.org

Preparative and Analytical Chiral Resolution Strategies for Alpha-Chloro-Alpha-Arylpropanoic Acids

The separation of racemic mixtures of α-chloro-α-arylpropanoic acids, including this compound, into their constituent enantiomers is a crucial step for various applications, particularly in the pharmaceutical and agrochemical industries. A variety of techniques have been developed for both analytical and preparative scale chiral resolution.

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment where the two enantiomers of a racemic compound exhibit different affinities, leading to their separation.

Supercritical fluid chromatography (SFC) has emerged as a highly efficient technique for chiral separations. chromatographyonline.comresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations. researchgate.net

For the resolution of racemates like this compound, SFC is often coupled with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Recent advancements in SFC instrumentation have enabled automated, high-throughput screening of various columns and conditions to quickly identify the optimal separation method. researchgate.net Two-dimensional SFC/SFC/MS systems have also been developed to integrate achiral and chiral separations in a single run, which is particularly useful for analyzing complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations. Direct resolution of enantiomers can be achieved using a chiral stationary phase (CSP). nih.govmdpi.com For α-chloro-α-arylpropanoic acids, polysaccharide-based CSPs are often effective. mdpi.com

An alternative approach in HPLC is the use of chiral mobile phase additives (CMPAs). springernature.com In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. springernature.com These complexes have different affinities for the achiral stationary phase, enabling their separation. springernature.com Common CMPAs include cyclodextrins, macrocyclic antibiotics, and chiral ligand exchangers. springernature.com

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the sample. When combined with a chiral selector in one of the liquid phases, HSCCC can be employed for the enantiomeric separation of various compounds. The choice of the biphasic solvent system and the chiral selector is critical for achieving successful resolution.

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts, which have different physical properties, including solubility. libretexts.orglibretexts.org

This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treating the separated salts with a strong acid to break the salt linkage. libretexts.org The selection of the appropriate chiral resolving agent is crucial and often requires empirical screening of various chiral bases to find one that yields well-defined crystals and a significant solubility difference between the diastereomers. wikipedia.org

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. chromatographyonline.com | Fast separations, reduced solvent consumption, high efficiency. researchgate.net | Requires specialized equipment. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a chiral stationary phase or use of chiral mobile phase additives. nih.govspringernature.com | Wide applicability, well-established methods. nih.govspringernature.com | Can be time-consuming, may use large volumes of organic solvents. |

| High-Speed Counter-Current Chromatography (HSCCC) | Partitioning between two immiscible liquid phases, one containing a chiral selector. | No solid support, minimizes sample loss due to adsorption. | Finding a suitable biphasic solvent system and chiral selector can be challenging. |

| Diastereomeric Salt Formation and Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. libretexts.orglibretexts.org | Can be scaled up for preparative separations, relatively inexpensive equipment. libretexts.org | Success is dependent on finding a suitable resolving agent and crystallization conditions, can be labor-intensive. wikipedia.org |

Application of Chiral Chromatographic Methods

Stereoselective Processing in Enzymatic Systems

Enzymes, being inherently chiral molecules, are highly effective catalysts for stereoselective transformations. Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic carboxylic acids and their esters.

In a typical enzymatic kinetic resolution of a racemic mixture of this compound ester, the enzyme will selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester. These two products, having different functional groups, can then be easily separated. For instance, porcine pancreas lipase (B570770) and Candida antarctica lipase are known to selectively cleave ester groups. google.com The stereoselectivity of the enzyme is due to the specific three-dimensional arrangement of its active site, which preferentially binds one enantiomer over the other. rsc.org

Reaction Mechanisms and Rigorous Mechanistic Investigations

Elucidation of Halide Reduction Mechanisms in 2-Chloro-2-phenylpropanoic Acid

The reduction of the carbon-halogen bond is a fundamental transformation in organic chemistry. In the case of this compound, the mechanism of halide reduction has been the subject of detailed investigation. Studies have explored various reducing agents and conditions to understand the pathways involved.

One-electron reduction of α-halocarboxylic acids, including chloro- and bromo-derivatives, has been shown to proceed via a stepwise mechanism involving a radical anion intermediate. This intermediate subsequently undergoes fragmentation to produce a carbon-centered radical and a halide anion. The resulting radical can then be further reduced to a carbanion, which is subsequently protonated to yield the final reduced product.

Research has also demonstrated that the reduction of similar compounds, such as 2-chloro-2,2-diphenylacetic acid, can be initiated by γ-radiation in alcoholic glasses at low temperatures. In these studies, the initial step is the attachment of an electron to the scavenger molecule, forming a transient negative ion. This is followed by the dissociative attachment of the electron, leading to the formation of a radical and a chloride ion.

The efficiency and pathway of the reduction are influenced by factors such as the nature of the reducing agent, the solvent system, and the presence of other functional groups in the molecule.

Molecular Modeling of Reactive Intermediates in Alpha-Arylpropanoic Acid Chemistry

Computational chemistry provides powerful tools for investigating the transient species that govern the course of chemical reactions. Molecular modeling of reactive intermediates in the chemistry of alpha-arylpropanoic acids, such as this compound, offers insights into their structure, stability, and reactivity.

The formation of a carbocation at the alpha-position is a key step in many reactions of this compound, particularly under solvolytic conditions. The stability of this carbocation is significantly influenced by the adjacent phenyl group, which can delocalize the positive charge through resonance.

Molecular modeling studies allow for the calculation of the relative energies of different potential carbocationic intermediates, thereby predicting the regioselectivity of reactions. For instance, the stability of the α-carbocation derived from this compound can be compared to other possible carbocations that might form under different reaction conditions. This analysis is crucial for understanding and predicting the outcome of reactions where carbocationic intermediates are involved.

The stability of the carbocation is a determining factor in the rate of S_N1-type reactions. The phenyl group's ability to stabilize the positive charge at the adjacent carbon atom facilitates the departure of the leaving group (chloride ion).

Electrochemical Reaction Pathways of Substituted Phenylpropanoic Acids

The electrochemical behavior of substituted phenylpropanoic acids provides valuable information about their redox properties and potential reaction pathways. Electrochemical studies, such as cyclic voltammetry, can be used to determine the reduction and oxidation potentials of these compounds and to identify the intermediates formed during electron transfer processes.

The reduction of the C-Cl bond in this compound is an electrochemically accessible process. The mechanism often involves the stepwise addition of electrons, similar to the chemical reduction pathways. The first step is typically the irreversible reduction of the carbon-chlorine bond to form a radical intermediate. This radical can then undergo further electrochemical or chemical reactions.

The electrochemical oxidation of the phenyl ring or the carboxylate group can also occur, depending on the applied potential and the specific substitution pattern on the aromatic ring. These studies are essential for designing electrosynthetic routes and for understanding the metabolic pathways of related compounds. Research on the electrocatalytic reduction of similar α-halocarboxylic acids has shown that the process can be influenced by the electrode material and the presence of mediators.

Computational and Theoretical Chemistry Studies of 2 Chloro 2 Phenylpropanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies.

The three-dimensional structure of 2-chloro-2-phenylpropanoic acid is not static; it is defined by the rotation around its single bonds. Torsional energy profiles are calculated to map the energy of the molecule as a function of the rotation angle around a specific bond. This analysis helps identify the most stable, low-energy conformers.

Rotation around Cα-C(phenyl): The rotation of the phenyl group relative to the propanoic acid backbone is subject to steric hindrance between the phenyl ring's ortho-hydrogens and the substituents on the chiral carbon (chlorine, methyl group, and carboxyl group). Computational models predict that the preferred conformation will stagger these groups to minimize steric clash, leading to a non-planar arrangement between the phenyl ring and the C-COOH plane.

Rotation around Cα-C(carboxyl): The orientation of the carboxylic acid group is also crucial. The lowest energy conformations typically feature the carbonyl oxygen (C=O) and the C-Cl or C-CH3 bond in a syn- or anti-periplanar arrangement to minimize dipole-dipole repulsions and maximize stabilizing interactions.

Theoretical calculations for related molecules like 2-phenylpropanoic acid have been performed using Density Functional Theory (DFT) to determine stable conformations and analyze their spectroscopic properties. researchgate.net Such studies for this compound would precisely quantify the energy barriers between different conformers and identify the most populated conformational states under given conditions.

While conformational analysis describes the molecule in isolation (gas phase), solid-state DFT calculations model the molecule within its crystal lattice. These calculations are invaluable for understanding how intermolecular forces dictate the arrangement of molecules in a solid, a phenomenon known as crystal packing.

Solid-state DFT can be used in conjunction with experimental data, such as X-ray powder diffraction, to solve and refine crystal structures, which is particularly important for complex organic molecules or pharmaceuticals that may not form large single crystals. researchgate.netsoton.ac.uk The methodology involves optimizing the geometry of the molecule within the unit cell, accounting for the periodic boundary conditions of the crystal. This approach can validate proposed crystal structures by comparing calculated properties, like NMR chemical shifts, with experimental measurements. soton.ac.uk

| Interaction Type | Description | Potential Role in Crystal Structure | Reference Example |

|---|---|---|---|

| O-H···O Hydrogen Bond | Strong interaction between the hydroxyl proton of the carboxylic acid and a carbonyl oxygen of an adjacent molecule. | Typically forms robust R²₂(8) ring motifs, leading to the creation of supramolecular dimers. | Observed in various phenylpropionic acid derivatives. researchgate.net |

| π-π Stacking | Non-covalent interaction between the aromatic phenyl rings of neighboring molecules. | Contributes to the stabilization of the crystal lattice by stacking molecules in offset parallel or T-shaped arrangements. | Commonly found to stabilize the packing in aromatic carboxylic acids. mdpi.com |

| Halogen Bonding (Cl···O/Cl) | A non-covalent interaction where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophile like an oxygen atom. | Can act as a directional force, influencing the assembly of molecules into specific 1D, 2D, or 3D architectures. | Instrumental in the supramolecular construction of various chloro-substituted organic frameworks. rsc.orgresearchgate.net |

| C-H···O Interaction | Weak hydrogen bond between an activated C-H bond (e.g., from the phenyl ring or methyl group) and an oxygen atom. | Connects the primary supramolecular synthons (like dimers) into a more extensive three-dimensional network. | Identified as a stabilizing force in the crystal packing of related esters. mdpi.com |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule. By modeling the electronic structure, these methods can identify reactive sites and elucidate reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.com

In the context of a nucleophilic substitution reaction involving this compound, the molecule would act as the electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the most accessible empty orbital and indicates the most likely site for nucleophilic attack. For this compound, the LUMO is expected to be predominantly localized along the Cα-Cl bond, specifically having significant antibonding (σ*) character. An incoming nucleophile would donate electrons into this orbital, leading to the cleavage of the C-Cl bond.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the highest-energy electrons and indicates the site most susceptible to electrophilic attack. In this molecule, the HOMO is likely to be centered on the phenyl ring (π orbitals) and the oxygen atoms of the carboxylic acid, which possess lone pairs of electrons.

The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on phenylpropionic acid derivatives have correlated a large HOMO-LUMO gap with high kinetic stability. researchgate.net

| Orbital | Expected Primary Location | Role in Nucleophilic Substitution |

|---|---|---|

| HOMO | π-system of the phenyl ring and lone pairs on carboxylic oxygen atoms. | Source of electrons; site of potential electrophilic attack. Less critical for nucleophilic substitution where the molecule is the electrophile. |

| LUMO | Antibonding σ* orbital of the Cα-Cl bond. | Acceptor of electrons from an incoming nucleophile, facilitating the departure of the chloride leaving group. |

This compound contains a stereocenter at the α-carbon. Therefore, reactions at this center, such as nucleophilic substitutions, are stereoselective. Theoretical chemistry provides a framework for understanding and predicting the stereochemical outcome of such reactions by locating and calculating the energies of the transition states (TS). mdpi.com

For an Sₙ2 reaction, a nucleophile attacks the chiral carbon from the side opposite to the chlorine leaving group. This process proceeds through a single, high-energy pentacoordinate transition state. Computational methods can model the geometry of this TS and calculate its activation energy (the energy difference between the reactants and the TS). By comparing the activation energies for different possible reaction pathways or with different nucleophiles, one can predict the rate and stereochemical outcome (e.g., inversion of configuration) of the reaction. mdpi.comnih.gov These calculations are vital for designing stereospecific syntheses.

Analysis of Intermolecular Interactions and Supramolecular Assembly in Related Systems

Supramolecular chemistry focuses on the non-covalent interactions that cause molecules to self-assemble into larger, ordered structures. nih.govresearchgate.net The functional groups within this compound—a carboxylic acid, a phenyl ring, and a chlorine atom—all provide opportunities for specific intermolecular interactions that can be exploited in crystal engineering.

Studies on related systems provide a clear blueprint for the supramolecular behavior of this compound.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. As seen in many carboxylic acids, it is highly likely to form strong, directional O-H···O hydrogen bonds, leading to the formation of dimers as the primary and most stable supramolecular synthon. researchgate.net

π-π Stacking: The phenyl ring facilitates π-π stacking interactions, which will play a crucial role in the packing of the hydrogen-bonded dimers.

Halogen Bonding: The chlorine atom can participate in halogen bonding (C-Cl···X), where it acts as a Lewis acid. This interaction is highly directional and has been shown to be a key tool in building complex supramolecular architectures from chloro-containing molecules. rsc.orgresearchgate.net

Hierarchy of Interactions: In molecules with multiple interaction sites, a hierarchy of interactions often determines the final structure. Research on systems with hydrogen bonding, dipolar interactions, and metal coordination capabilities demonstrates a complex interplay. nih.gov For this compound, the strong hydrogen bonding would likely dominate, forming dimers first, which then assemble into a larger structure guided by the weaker halogen bonding and π-π stacking interactions. This interplay dictates the formation of unique 2D or 3D supramolecular networks. rsc.orgnih.gov

Applications in Advanced Organic Synthesis Research

Role as Chiral Building Blocks in the Construction of Complex Organic Molecules

Molecules with a defined three-dimensional structure are fundamental to biological processes, and the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. nih.gov 2-Arylpropionic acid derivatives (2-APAs), commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org These compounds, including well-known drugs like ibuprofen (B1674241) and ketoprofen, possess a chiral center at the α-position of the propionate (B1217596) group. nih.govwikipedia.org

Research has consistently shown that the pharmacological activity of profens resides primarily in the (S)-enantiomer, while the (R)-enantiomer is often less active or inactive. wikipedia.org The body can, in some cases, convert the inactive (R)-isomer to the active (S)-form through a process of metabolic inversion. nih.govwikipedia.org However, synthesizing the active enantiomer directly is a more efficient and targeted approach.

2-Chloro-2-phenylpropanoic acid, as a chiral molecule, serves as an ideal building block or synthon for this purpose. By starting with an enantiomerically pure form of this acid, chemists can construct complex target molecules with a predetermined stereochemistry at a key position. The carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation, while the chloro- and phenyl-substituted stereocenter can be incorporated into the final molecular scaffold, ensuring the desired biological activity. This approach avoids the need for challenging chiral separations later in the synthetic sequence and provides a direct route to enantiopure therapeutic agents.

Utility in the Synthesis of Diverse Substituted Arylpropanoic Acids

The structural framework of this compound is a versatile template for creating a wide array of other substituted arylpropanoic acids. The presence of the α-chloro group is particularly significant, as it can be replaced or eliminated to introduce further molecular diversity.

A powerful method for synthesizing 2-arylpropanoic acids is the enantioselective carbonylative coupling of α-chloroalkylarenes. acs.org This strategy leverages a combination of photoredox and nickel catalysis to couple an α-chloroalkylarene with carbon monoxide and an amine, forming an α-chiral amide with high enantioselectivity. This amide can subsequently be hydrolyzed to yield the desired chiral 2-arylpropanoic acid. This approach provides a direct pathway to valuable pharmaceutical compounds from simple precursors. For example, derivatives of important drugs have been synthesized with high enantiomeric excess (ee) using this methodology. acs.org

| Starting Material Class | Catalyst System | Product Class | Example Product | Enantiomeric Excess (ee) |

| α-Chloroalkylarenes | Photoredox/Nickel Dual Catalysis | α-Chiral Amides | Fenoprofen derivative | 90% |

| α-Chloroalkylarenes | Photoredox/Nickel Dual Catalysis | α-Chiral Amides | Flurbiprofen derivative | 93% |

This table illustrates the effectiveness of modern catalytic methods in converting chloro-substituted precursors into valuable chiral arylpropanoic acid derivatives. acs.org

Furthermore, the phenyl ring itself can be modified, or the entire this compound unit can be constructed from simpler starting materials, such as styrene (B11656) derivatives, to access a library of analogs for structure-activity relationship studies. google.com

Development of Chiral Ligands and Catalysts Derived from Alpha-Arylpropanoic Acids

Asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a highly efficient and sustainable synthetic strategy. The design of effective chiral ligands is central to the success of this field. Chiral carboxylic acids, including α-arylpropanoic acids, are attractive scaffolds for ligand development due to their ready availability, structural rigidity, and the presence of a key stereocenter.

Researchers have designed chiral ligands, such as mono-protected aminomethyl oxazoline (B21484) (MPAO) and aminoethyl phenyl thioether (MPAThio) ligands, for palladium(II)-catalyzed enantioselective C–H activation reactions. nih.govrsc.org These ligands enable the desymmetrization of prochiral molecules to create α,α-disubstituted α-amino acids and other valuable chiral centers with high enantioselectivity (up to 99% ee). nih.govrsc.org While not directly derived from this compound, these examples demonstrate the principle that chiral acid frameworks are highly effective in creating the specific steric and electronic environment needed for a catalyst to control the stereochemical outcome of a reaction. The structural features of this compound make it a prime candidate for similar derivatization into novel ligands for a range of asymmetric transformations.

Integration into Materials Science Research: Chiral Dopants for Liquid Crystal Systems

The applications of chiral molecules extend beyond medicine into the realm of materials science. Liquid crystals (LCs) are phases of matter with properties intermediate between those of conventional liquids and solid crystals. rochester.edu When a nematic liquid crystal host is "doped" with a small amount of a chiral molecule, the rod-like LC molecules are forced to align in a helical superstructure, creating a chiral nematic or cholesteric liquid crystal phase. rsc.org

Derivatives of 2-phenylpropanoic acid have been synthesized and investigated as new chiral dopants for nematic liquid crystals. researchgate.netoup.com The ability of a dopant to induce a helical twist is quantified by its Helical Twisting Power (HTP). The magnitude and sign of the HTP are highly dependent on the molecular structure of the chiral dopant. researchgate.netoup.com Research has shown that modifying the terminal groups and core structures of dopants derived from (S)-2-phenylpropanoic acid has a significant influence on the resulting HTP. researchgate.net

| Chiral Dopant Derived from 2-Phenylpropanoic Acid | Helical Twisting Power (HTP) / µm⁻¹ |

| (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one | 20.4 |

This table highlights a high HTP value achieved with a derivative of 2-phenylpropanoic acid, demonstrating its potential in creating highly twisted chiral nematic phases for advanced optical devices. researchgate.netoup.com

The unique chirality originating from the 2-arylpropanoic acid scaffold is effectively transferred to the bulk liquid crystal medium, making these compounds valuable for applications in displays, sensors, and photonics. rsc.org

Employment as Nucleation Modulators in Diastereomer Resolution Techniques

The separation of enantiomers is a critical challenge in chemistry. One classic method is diastereomeric resolution, where a racemic mixture of an acid (or base) is reacted with a single enantiomer of a chiral base (or acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization.

The efficiency of such separations can be influenced by additives that act as nucleation modulators. A compound like this compound can, in principle, be used in this context. In a related area, kinetic resolution has been effectively applied to the separation of racemic 2-aryl-2-fluoropropanoic acids, which are structural analogs of this compound. mdpi.com In these processes, a chiral reagent selectively reacts with one enantiomer of the racemate faster than the other, allowing for the separation of the unreacted enantiomer. mdpi.com The success of such resolutions relies on precise chiral recognition between the substrate and the reagent or catalyst. mdpi.com Similarly, during diastereomeric crystallization, a chiral additive can influence the crystal nucleation and growth rates of the diastereomeric salts, potentially enhancing the efficiency and yield of the resolution. The specific stereochemical interactions between the chiral modulator and the diastereomers in solution and at the crystal surface are key to this effect.

Q & A

Q. What are the standard laboratory synthesis routes for 2-chloro-2-phenylpropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis route involves the Friedel-Crafts acylation of benzene with 2-chloropropanoyl chloride, followed by hydrolysis to yield the carboxylic acid. Reaction conditions such as temperature (optimized at 0–5°C for acylation), solvent choice (anhydrous dichloromethane or AlCl₃ as a catalyst), and stoichiometric ratios (1:1.2 for acyl chloride to benzene) critically affect yield . Post-reaction purification via acid-base extraction (using 1M HCl and NaHCO₃) removes unreacted reagents. For small-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How can researchers safely handle and store this compound to minimize degradation?

Methodological Answer:

- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) to prevent moisture absorption. Store in a cool (<20°C), dark, and well-ventilated area away from oxidizers .

- Handling: Use engineering controls (fume hoods) and PPE (nitrile gloves, safety goggles, lab coats). Avoid dry sweeping; use HEPA-filtered vacuums for spills .

- Stability: Monitor for discoloration or precipitate formation, which indicates decomposition. Conduct periodic FT-IR analysis to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows a singlet for the two methyl protons (δ 1.6–1.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the quaternary carbon (C-Cl) at δ 75–80 ppm .

- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry: ESI-MS typically shows [M-H]⁻ at m/z 198.6 (calculated for C₉H₈ClO₂). Cross-reference with NIST Chemistry WebBook data for validation .

Q. How should researchers design experiments to assess the compound’s solubility and polarity?

Methodological Answer:

- Solubility Testing: Use a graded series of solvents (water, ethanol, DMSO, ethyl acetate) at 25°C. Measure saturation concentration via gravimetric analysis.

- Polarity Assessment: Calculate logP values using reverse-phase HPLC (C18 column, methanol/water mobile phase). Compare retention times with standards of known logP .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the carboxylate group enhances electrophilicity, favoring esterification (e.g., with methanol/H₂SO₄). Monitor via TLC (silica, 3:7 ethyl acetate/hexane).

- Basic Conditions: Deprotonation promotes nucleophilic substitution (e.g., Cl → OH substitution). Use kinetic studies (UV-Vis or NMR) to track intermediate formation .

- Contradiction Resolution: Compare activation energies (DFT calculations) and isotopic labeling (¹⁸O in hydrolysis) to differentiate pathways .

Q. What strategies are recommended for addressing discrepancies in reported melting points (e.g., 85–90°C vs. 92–94°C)?

Methodological Answer:

- Purity Analysis: Perform DSC (differential scanning calorimetry) with a heating rate of 2°C/min. Impurities lower and broaden the melting range .

- Crystallization Optimization: Recrystallize from ethanol/water (1:3) under controlled cooling (0.5°C/min) to obtain pure crystals.

- Inter-lab Validation: Share samples with collaborating labs using standardized protocols (e.g., ASTM E794) .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

Methodological Answer:

- DFT/MD Simulations: Use Gaussian or ORCA software to model transition states (e.g., Cl substitution). Validate with experimental kinetics .

- Solvent Effects: Apply COSMO-RS to predict solubility and reactivity in ionic liquids or supercritical CO₂ .

- Data Integration: Cross-reference computed spectra (IR, NMR) with experimental data to refine force fields .

Q. What advanced techniques identify decomposition byproducts during long-term stability studies?

Methodological Answer:

- LC-MS/MS: Use a C18 column (0.1% formic acid/acetonitrile gradient) to separate byproducts. Fragmentation patterns (m/z 180.2 suggests decarboxylation) identify degradation pathways .

- GC-MS Headspace Analysis: Detect volatile byproducts (e.g., CO₂, chlorobenzene) after accelerated aging (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.